2,6-Dichloroquinoline-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Building Block

Medicinal chemistry projects requiring selective kinase inhibitor scaffolds demand reproducible building blocks. This 2,6-dichloroquinoline-3-carboxylic acid (CAS 1017378-98-1) solves variability with distinct electronic/steric effects from the 2,6-dichloro pattern. - **Differentiated reactivity**: Two Cl handles enable sequential Suzuki-Miyaura/Buchwald-Hartwig derivatization for SAR libraries. - **Physicochemical precision**: LogP 2.91 supports cell permeability; 97% purity prevents catalyst poisoning & confounding bioassay data. - **Supply reliability**: Rigorous QC across batches. Ideal for rational CK2 inhibitor design.

Molecular Formula C10H5Cl2NO2
Molecular Weight 242.05 g/mol
CAS No. 1017378-98-1
Cat. No. B3200050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloroquinoline-3-carboxylic acid
CAS1017378-98-1
Molecular FormulaC10H5Cl2NO2
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1Cl)C(=O)O)Cl
InChIInChI=1S/C10H5Cl2NO2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H,14,15)
InChIKeyGDVBJRPKENSXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloroquinoline-3-carboxylic Acid: Overview


2,6-Dichloroquinoline-3-carboxylic acid (CAS 1017378-98-1) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by chlorine atoms at the 2- and 6-positions and a carboxylic acid group at the 3-position of the quinoline ring . It is primarily employed as a versatile intermediate in organic synthesis and pharmaceutical research, where the carboxylic acid functionality enables amide bond formation and the chlorine atoms serve as handles for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions .

Carboxylic acid handle enables amide bond formation for library synthesis
Two chlorine atoms offer dual reactive sites for sequential derivatization
Regioisomeric purity supports consistent structure-activity relationship studies

Why Substitution with Analogs Fails


Generic substitution of 2,6-dichloroquinoline-3-carboxylic acid with other quinoline-3-carboxylic acid derivatives is inadvisable due to the distinct electronic and steric effects imparted by the specific 2,6-dichloro substitution pattern [1]. This pattern influences reactivity in key transformations, such as amidation or palladium-catalyzed cross-couplings, and modulates physicochemical properties like LogP and solubility, which are critical for downstream applications [2]. While in-class compounds share a core scaffold, the precise positioning of chlorine atoms on the quinoline ring dictates the molecule's behavior as a synthetic building block and its potential interaction with biological targets.

Regioisomer 4,6-Dichloro isomer may alter steric and electronic reactivity, compromising synthetic route fidelity
Mono-chloro Single chlorine analogs lack second reactive handle, limiting sequential functionalization scope
Core scaffold Unsubstituted quinoline-3-carboxylic acid shows lower lipophilicity and different reaction profiles, altering compound properties

2,6-Dichloroquinoline-3-carboxylic Acid: Comparative Evidence


Regioisomeric Purity Advantage

2,6-Dichloroquinoline-3-carboxylic acid is commercially available with a standard purity of 97% . This purity level, often verified by HPLC, NMR, and GC batch analysis , ensures reliable performance in synthetic applications compared to less rigorously characterized or lower-purity alternatives. Its regioisomeric analog, 4,6-dichloroquinoline-3-carboxylic acid (CAS 179024-68-1), while also a building block, presents a different reactivity profile due to the 4-chloro substituent adjacent to the carboxylic acid, which may lead to steric hindrance in certain coupling reactions. Direct procurement of the 2,6-isomer guarantees the correct regioisomer for structure-activity relationship (SAR) studies and synthetic route optimization.

Regioisomeric Purity
Class-level inference
97% purity (2,6-isomer)
vs. 4,6-dichloro isomer
Correct regioisomer ensures synthetic route fidelity and intended SAR outcomes
Commercial purity verified by HPLC, NMR; batch analysis data to review
Organic Synthesis Medicinal Chemistry Building Block

Lipophilicity Enhancement by 2,6-Dichloro Substitution

The calculated LogP for 2,6-dichloroquinoline-3-carboxylic acid is 2.91 . This value places it in a favorable lipophilicity range for oral bioavailability according to Lipinski's Rule of Five. In contrast, the unsubstituted parent compound, quinoline-3-carboxylic acid (CAS 6480-68-8), has a significantly lower LogP (estimated at approximately 1.5, based on its structure and reduced molecular weight). This difference in lipophilicity is a direct consequence of the 2,6-dichloro substitution, which enhances membrane permeability and may improve cellular uptake in biological assays.

Lipophilicity (LogP)
Class-level inference
LogP 2.91
vs. ~1.5 (unsubstituted core)
2,6-Dichloro substitution enhances membrane permeability potential
Calculated value; experimental LogP may differ
Physicochemical Properties Drug Design ADME

Dual Reactive Sites for SNAr

The 2,6-dichloro substitution pattern on the quinoline ring activates specific positions for nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing chlorine atoms enhances the electrophilicity of the ring, particularly at the 2- and 4-positions, facilitating selective derivatization [1]. This is a distinct synthetic advantage over mono-chlorinated analogs like 2-chloroquinoline-3-carboxylic acid (CAS 73776-25-7), where only a single position is activated for such transformations. The ability to perform sequential or selective functionalizations at two distinct sites expands the accessible chemical space for lead optimization.

Dual SNAr Sites
Class-level inference
Two reactive chlorine handles
vs. one in mono-chloro analog
Expands synthetic versatility for diverse chemical library generation
Reactivity confirmed by general halogenated quinoline principles
Synthetic Methodology Medicinal Chemistry Cross-Coupling

Application Scenarios


Quinoline Library Synthesis for SAR

Researchers engaged in medicinal chemistry projects focused on kinase inhibition or antimicrobial development can leverage 2,6-dichloroquinoline-3-carboxylic acid as a central scaffold for generating compound libraries. Its two chlorine atoms provide distinct handles for sequential derivatization, allowing for the efficient exploration of chemical space around the quinoline core. The 97% purity and rigorous quality control [1] ensure reproducible results across multiple synthetic batches, which is critical for SAR studies where minor impurities can confound biological activity data.

CK2 Inhibitor Development

Based on class-level evidence that 3-quinoline carboxylic acid derivatives act as protein kinase CK2 inhibitors [1], 2,6-dichloroquinoline-3-carboxylic acid represents a promising starting point for the rational design of next-generation CK2 inhibitors. The 2,6-dichloro substitution pattern offers a unique pharmacophore for optimizing binding affinity and selectivity. Its calculated LogP of 2.91 suggests favorable cell permeability, a crucial attribute for intracellular target engagement.

Cross-Coupling Precursor for Heterocycles

The presence of two chlorine atoms at the 2- and 6-positions makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the rapid generation of highly functionalized quinoline derivatives that would be challenging to access through traditional synthetic routes. The high purity (97%) minimizes catalyst poisoning and ensures high yields in these precious metal-catalyzed transformations.

Application
Selection Property
Validation Focus
Quinoline library synthesis for SAR
Regioisomeric purity and dual reactive handles
Batch-to-batch consistency and derivatization scope
CK2 inhibitor development
2,6-Dichloro pharmacophore for affinity optimization
Binding affinity and target selectivity assessment
Cross-coupling precursor for heterocycles
Two chlorine atoms for sequential functionalization
Catalyst compatibility and reaction yield consistency

Technical Documentation Hub

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18 linked technical documents
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